The compound 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a complex organic molecule notable for its potential biological activity. It belongs to the class of thienotriazolopyrimidine derivatives, which have been studied for various pharmacological applications, including anticancer and anti-inflammatory effects. The compound's molecular formula is with a molecular weight of approximately 423.51 g/mol .
This compound can be classified under heterocyclic compounds due to the presence of multiple nitrogen atoms in its structure. It is synthesized from simpler organic precursors through various chemical reactions, primarily involving cyclization processes. Its structure features a thieno[2,3-e][1,2,4]triazolo core, which is recognized for its diverse biological activities .
The synthesis of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves several steps:
The molecular structure of the compound can be represented using various notations:
CCN1C(c2c(ccs2)n2c(CCCC(Nc3ccc(CC)cc3)=O)nnc12)=O
QIXCWZUTVUUKML-UHFFFAOYSA-N
The compound features a complex arrangement that includes multiple rings and functional groups contributing to its biological activity. The presence of sulfur and nitrogen heteroatoms enhances its solubility and reactivity .
Property | Value |
---|---|
Molecular Weight | 423.51 g/mol |
Molecular Formula | C21H23N5O2S |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
LogP | 3.698 |
Polar Surface Area | 64.124 Ų |
The compound undergoes various chemical reactions that can modify its structure or enhance its biological properties:
The mechanism of action for compounds like 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide often involves interaction with specific biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies are often employed to predict the efficacy based on structural modifications.
The physical properties of this compound include:
Chemical properties include stability under normal laboratory conditions but may decompose upon prolonged exposure to light or heat.
The compound has potential applications in various fields:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: